Isoetharine hydrochloride

概要

説明

Isoetharine hydrochloride is a short-acting β2-adrenergic agonist primarily used to treat acute bronchospasm in asthma, chronic bronchitis, and emphysema. It functions by stimulating β2 receptors in airway smooth muscle, activating adenylate cyclase to increase cyclic adenosine monophosphate (cAMP) levels, leading to muscle relaxation and bronchodilation . Administered via inhalation (metered-dose inhalers or nebulizers), it provides rapid relief within minutes, with effects lasting 3–4 hours . Key advantages include its β2 selectivity, minimizing cardiovascular side effects compared to non-selective β-agonists like isoproterenol . However, it exhibits chemical instability at 25°C, losing 7.8% potency after 90 days in saline solutions .

準備方法

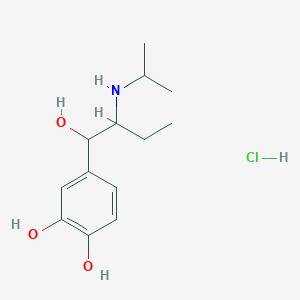

Synthetic Routes and Reaction Conditions: Isoetharine hydrochloride can be synthesized through a multi-step process involving the reaction of 1,2-benzenediol with 1-chloro-2-propanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with isopropylamine to yield isoetharine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards. The compound is typically stored in tight containers to prevent degradation .

化学反応の分析

Types of Reactions: Isoetharine hydrochloride undergoes various chemical reactions, including:

Oxidation: The catechol moiety in isoetharine can be oxidized to quinones under certain conditions.

Reduction: The compound can be reduced to its corresponding dihydroxy derivative.

Substitution: Isoetharine can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed:

Oxidation: Quinones

Reduction: Dihydroxy derivatives

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Clinical Applications

Isoetharine hydrochloride has been primarily indicated for:

- Asthma: Used to relieve acute bronchospasm.

- Chronic Bronchitis: Provides symptomatic relief in patients experiencing airway constriction.

- Emphysema: Helps improve breathing difficulties associated with this condition .

Dosage and Administration

Isoetharine is typically administered via inhalation. Common dosages include:

- Inhalation aerosol: 1 or 2 inhalations (340 or 680 µg) every 4 hours.

- Nebulized solution: 2.5 to 10 mg over 15 to 20 minutes, repeated every 4 hours .

Case Study 1: Efficacy in Asthma Management

A clinical study involving patients with moderate to severe asthma demonstrated that isoetharine provided rapid bronchodilation within 15 minutes of administration. The study highlighted improvements in peak expiratory flow rates (PEFR) and reduced use of rescue inhalers among participants .

Case Study 2: Chronic Obstructive Pulmonary Disease (COPD)

In a cohort of patients with COPD, isoetharine was evaluated for its effectiveness in managing exacerbations. Results indicated significant reductions in hospitalization rates and improvements in quality of life metrics when used as part of a comprehensive management plan .

Adverse Effects

While isoetharine is generally well-tolerated, potential side effects include:

- Cardiovascular: Increased heart rate, palpitations.

- Neurological: Tremors, anxiety, headache.

- Gastrointestinal: Nausea, dry throat .

Comparative Efficacy

The following table summarizes the comparative efficacy of isoetharine with other bronchodilators:

| Drug Name | Onset of Action | Duration of Action | Common Indications |

|---|---|---|---|

| Isoetharine | ~15 minutes | 4-6 hours | Asthma, Chronic Bronchitis |

| Albuterol | ~5 minutes | 4-6 hours | Asthma, Exercise-Induced Bronchospasm |

| Salmeterol | ~30 minutes | 12 hours | Asthma, COPD |

作用機序

イソエタリン塩酸塩は、気管支細胞膜のβ2アドレナリン受容体に結合することにより効果を発揮します。この結合によりアデニルシクラーゼの活性が上昇し、サイクリックAMP(cAMP)の生成が増加します。 cAMPレベルの上昇は、気管支平滑筋の弛緩、線毛運動の刺激、毛細血管の完全性の改善につながります .

類似化合物:

エピネフリン(アドレナリン): 気管支けいれんの緩和に用いられた最初のβ2アドレナリン受容体作動薬。

イソプレナリン(イソプロテレノール): 第2世代のβ2作動薬。

オルシプレナリン(メタプロテレノール): 心臓への副作用がわずかに少ない第3世代のβ2作動薬。

サルブタモール(アルブテロール): 広く使用されているβ2作動薬で、作用時間が長い.

イソエタリン塩酸塩のユニークさ: イソエタリン塩酸塩は、作用開始が速いため、数分以内に気管支けいれんを迅速に緩和できるという点でユニークです。 それは、副作用が少なく、作用時間が長いサルブタモールなどの新しいβ2作動薬に取って代わられました .

類似化合物との比較

Comparative Analysis with Similar Compounds

Pharmacological and Chemical Properties

Key Findings :

- Selectivity: Isoetharine and terbutaline/metaproterenol are β2-selective, reducing cardiac side effects, while isoproterenol’s non-selectivity increases tachycardia risk .

- Stability: this compound degrades faster at 25°C than terbutaline or metaproterenol, which remain stable for 120 days .

- Formulations : Isoetharine mesylate offers improved solubility but similar pharmacokinetics to the hydrochloride salt .

Efficacy in Bronchodilation

- This compound : Rapid onset (3–5 min) makes it ideal for acute relief. Synergistic effects with nitric oxide enhance bronchial blood flow by 146–185% in preclinical models .

- Terbutaline sulphate : Longer duration (6–8 hrs) suits maintenance therapy but slower onset (15–30 min) .

- Isoproterenol hydrochloride: Potent bronchodilation (99.2% Nav1.8 inhibition) but high cardiovascular risk due to β1 activation .

Adverse Effects

Key Findings :

- All β2-agonists share tremor and tachycardia risks, but non-selective agents (e.g., isoproterenol) exacerbate cardiac issues.

- Isoetharine’s β2 selectivity lowers severe cardiovascular risks compared to isoproterenol .

Key Findings :

- Isoetharine is primarily used in acute settings due to rapid onset, while terbutaline/metaproterenol serve both acute and maintenance roles.

- Marketed forms reflect stability considerations; isoetharine’s degradation profile limits its use to freshly prepared solutions .

生物活性

Isoetharine hydrochloride is a beta-2 adrenergic agonist primarily used as a bronchodilator for the treatment of respiratory conditions such as asthma, chronic bronchitis, and emphysema. This article provides a detailed overview of its biological activity, mechanisms, pharmacological effects, and clinical findings.

This compound has the chemical formula and a molecular weight of approximately 239.31 g/mol. It acts predominantly on beta-2 adrenergic receptors located on bronchial smooth muscle cells, leading to relaxation and bronchodilation. The mechanism involves the activation of adenyl cyclase, resulting in increased levels of cyclic AMP (cAMP), which facilitates smooth muscle relaxation and inhibits histamine release from mast cells .

Pharmacodynamics

Isoetharine exhibits selectivity towards beta-2 adrenergic receptors but can also interact with beta-1 receptors, which may lead to cardiovascular side effects such as tachycardia . The onset of action is rapid, with maximal bronchodilation typically achieved within 15 minutes post-inhalation. The drug is delivered via aerosol or nebulization, making it suitable for acute and chronic respiratory conditions .

Case Studies and Trials

-

Nebulized Isoetharine vs. Fenoterol :

A study involving 40 patients with acute asthma attacks compared nebulized isoetharine (1%) to fenoterol (0.5%). Both treatments resulted in significant improvements in forced expiratory volume in one second (FEV1) and maximum expiratory flow rates. However, fenoterol demonstrated superior efficacy in terms of prolonged bronchodilation . -

Single-Entity Efficacy :

Research indicated that single-entity this compound is effective in managing bronchial asthma. Historical studies have shown that it provides significant symptomatic relief compared to combination therapies .

Adverse Effects

While isoetharine is generally well-tolerated, potential side effects include:

- Tachycardia

- Palpitations

- Nausea

- Headaches

These effects are often similar to those seen with other beta-adrenergic agonists due to its action on beta-1 receptors .

Pharmacokinetics

Isoetharine is rapidly metabolized after inhalation; however, specific pharmacokinetic parameters such as half-life and absorption rates are not well-documented in existing literature. Its rapid action makes it suitable for emergency situations where immediate bronchodilation is required .

Comparative Efficacy Table

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing isoetharine hydrochloride, and how are impurities controlled during synthesis?

this compound synthesis typically involves β2-adrenergic agonist chemistry, with key steps including halogenation, amine substitution, and salt formation. Impurity control requires rigorous chromatography (e.g., HPLC) to monitor intermediates and byproducts, particularly regioisomers and residual solvents. Stability studies under varying pH and temperature conditions are critical to validate purity thresholds .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized for validation?

Structural characterization employs NMR (¹H/¹³C) for backbone confirmation, mass spectrometry for molecular weight verification, and X-ray crystallography for salt form validation. Polarimetry and FTIR are used to confirm stereochemical purity and functional groups. Batch-to-batch consistency is ensured through pharmacopeial standards (e.g., USP monographs) .

Q. What in vitro models are recommended for preliminary assessment of this compound’s bronchodilatory effects?

Isolated tracheal or bronchial smooth muscle preparations from rodents or guinea pigs are standard. Dose-response curves using organ baths measure relaxation efficacy (EC₅₀) against reference agonists (e.g., salbutamol). Synergistic studies with phosphodiesterase inhibitors (e.g., theophylline) can elucidate cAMP-mediated pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s receptor selectivity across species?

Species-specific β2-adrenoceptor polymorphisms affect binding affinity. Cross-species comparisons require transient transfection of human, murine, or primate receptors into HEK293 cells, followed by radioligand binding assays (e.g., [³H]-CGP12177) and functional cAMP assays. Molecular dynamics simulations can model binding pocket variations .

Q. What experimental designs mitigate confounding factors in this compound’s pharmacokinetic (PK) studies?

To address variable metabolism, use isotope-labeled analogs (e.g., deuterated isoetharine) for LC-MS/MS quantification in plasma/tissue. Population PK models incorporating covariates like age, CYP2D6 genotype, and inhalation device efficiency improve predictive accuracy. Microdialysis in rodent lungs enables real-time tissue PK profiling .

Q. How does this compound interact with ACE2 or other non-canonical targets, and what assays validate these interactions?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics to ACE2 or inflammatory mediators (e.g., TNF-α). Docking scores (e.g., -5.467 for ACE2 in silico) should be validated via luciferase reporter assays in ACE2-overexpressing cells .

Q. What strategies optimize this compound’s stability in novel formulations (e.g., nanoparticle carriers)?

Accelerated stability testing (ICH Q1A guidelines) under high humidity/light exposure identifies degradation pathways. Lyophilization with cryoprotectants (e.g., trehalose) improves shelf life. Dynamic light scattering (DLS) monitors nanoparticle aggregation, while MALDI-TOF confirms drug-loading efficiency .

Q. Methodological Considerations

Q. How are clinical trial protocols for this compound adapted to address inter-individual variability in response?

Adaptive trial designs with Bayesian statistics allow dose adjustments based on interim spirometry data. Stratification by genetic biomarkers (e.g., ADRB2 Arg16Gly) ensures subgroup efficacy analysis. Placebo-controlled crossover studies minimize confounding from circadian rhythm effects .

Q. What bioanalytical methods quantify this compound in complex matrices (e.g., lung epithelial lining fluid)?

Solid-phase microextraction (SPME) coupled with UPLC-MS/MS achieves nanogram-level sensitivity. Matrix effects are corrected using stable isotope internal standards. For tissue distribution, autoradiography with [¹⁴C]-labeled isoetharine provides spatial resolution .

特性

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.ClH/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9;/h5-8,10,13-17H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFDLGGSOCHQOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018907 | |

| Record name | Isoetharine hydrochloride [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-96-4, 2576-92-3 | |

| Record name | Isoetharine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoetharine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoetharine hydrochloride [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,*)-(±)-4-[1-hydroxy-2-[(1-methylethyl)amino]butyl]pyrocatechol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。